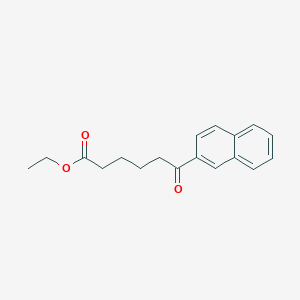

Ethyl 6-(2-naphthyl)-6-oxohexanoate

Description

BenchChem offers high-quality Ethyl 6-(2-naphthyl)-6-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(2-naphthyl)-6-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-naphthalen-2-yl-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-21-18(20)10-6-5-9-17(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJCFXYKFWZSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597056 | |

| Record name | Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183966-16-7 | |

| Record name | Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 6-(2-naphthyl)-6-oxohexanoate chemical properties and structure

An In-Depth Technical Guide to Ethyl 6-(2-naphthyl)-6-oxohexanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(2-naphthyl)-6-oxohexanoate is a keto-ester derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its molecular structure, featuring a naphthalene ring, a ketone, and an ethyl ester functional group, makes it a compound of interest in medicinal chemistry and materials science. The presence of these distinct chemical moieties suggests potential for a range of chemical transformations and biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Ethyl 6-(2-naphthyl)-6-oxohexanoate, with a particular focus on its relevance to drug development.

While specific experimental data for this exact compound is limited in publicly accessible literature, this guide will draw upon established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource. The synthesis and properties of the related carboxylic acid, 6-(2-Naphthyl)-6-oxohexanoic acid (CAS No. 132104-10-0), and the isomeric Ethyl 6-(1-naphthyl)-6-oxohexanoate (CAS No. 101743-65-1), provide a strong foundation for understanding the target molecule.[1][2][3]

Chemical Structure and Properties

The structure of Ethyl 6-(2-naphthyl)-6-oxohexanoate is characterized by a hexanoate chain with a ketone at the 6-position, which is attached to the 2-position of a naphthalene ring. An ethyl ester group terminates the other end of the hexanoate chain.

Molecular Formula: C₁₈H₂₀O₃

Molecular Weight: 284.35 g/mol

Structure:

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl 6-(2-naphthyl)-6-oxohexanoate. These values are estimated based on the properties of structurally similar compounds, such as other long-chain aryl ketones and ethyl esters.

| Property | Predicted Value | Notes |

| Melting Point | Solid at room temperature | Aromatic ketones and esters of this molecular weight are typically solids. |

| Boiling Point | > 300 °C at 760 mmHg | High boiling point is expected due to the large molecular size and polarity. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The nonpolar naphthalene ring and the ester group confer good solubility in organic media. |

| Appearance | White to off-white crystalline solid | Typical appearance for purified aromatic ketones. |

Synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate

A plausible and efficient method for the synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate is the Friedel-Crafts acylation of naphthalene.[4][5][6] This well-established reaction involves the electrophilic substitution of an aromatic proton with an acyl group, catalyzed by a Lewis acid.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would proceed by reacting naphthalene with a suitable derivative of adipic acid, such as ethyl 6-chloro-6-oxohexanoate (the acid chloride of mono-ethyl adipate), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The choice of solvent is critical for directing the acylation to the desired 2-position of the naphthalene ring. Polar solvents like nitrobenzene or carbon disulfide at higher temperatures are known to favor the formation of the thermodynamically more stable 2-substituted product.[5][7]

Caption: Proposed workflow for the synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen).

-

Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of ethyl 6-chloro-6-oxohexanoate (1 equivalent) in anhydrous nitrobenzene via the dropping funnel.

-

Addition of Naphthalene: After the addition of the acylating agent is complete, add a solution of naphthalene (1 equivalent) in anhydrous nitrobenzene dropwise, maintaining the temperature below 10 °C.

-

Reaction: Once the addition of naphthalene is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[5]

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 6-(2-naphthyl)-6-oxohexanoate.[5]

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methylene protons of the hexanoate chain, and the ethyl group of the ester.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 7.5 | Multiplet | 7H | Aromatic protons (naphthalene) |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.1 | Triplet | 2H | -CO-CH₂ - |

| ~2.4 | Triplet | 2H | -CH₂ -COO- |

| ~1.8 - 1.6 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the ethyl hexanoate chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Ketone Carbonyl (C=O) |

| ~173 | Ester Carbonyl (COO) |

| ~135 - 125 | Aromatic Carbons (Naphthalene) |

| ~60 | -O-C H₂-CH₃ |

| ~40 - 20 | Aliphatic Carbons (-C H₂-) |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the ketone and ester functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | Ester C=O stretch |

| ~1680 | Strong | Ketone C=O stretch |

| ~1600, ~1500 | Medium-Weak | Aromatic C=C stretch |

| ~1250 - 1100 | Strong | C-O stretch (ester) |

Applications in Drug Development

The structural motifs present in Ethyl 6-(2-naphthyl)-6-oxohexanoate suggest its potential as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

As a Synthetic Intermediate

The ketone and ester functionalities provide reactive sites for a variety of chemical transformations. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations allow for the introduction of diverse pharmacophores and the modulation of physicochemical properties, which is a key aspect of drug design.

Potential Biological Activities

Naphthalene derivatives have been explored for a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[8][9][10] Furthermore, keto-esters have been investigated for their potential as antibacterial agents and inhibitors of quorum sensing.[11] The combination of the naphthalene moiety with a keto-ester chain in Ethyl 6-(2-naphthyl)-6-oxohexanoate makes it a candidate for screening in various biological assays to identify potential lead compounds for drug discovery programs.

Conclusion

Ethyl 6-(2-naphthyl)-6-oxohexanoate is a molecule with significant potential for applications in organic synthesis and medicinal chemistry. While direct experimental data is limited, its chemical properties and reactivity can be reliably predicted based on established chemical principles and the behavior of analogous compounds. The synthetic route via Friedel-Crafts acylation is a well-understood and adaptable method for its preparation. The presence of multiple functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug development and other scientific fields.

References

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Lu, S. I., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.

-

Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. (2025). ResearchGate. Retrieved from [Link]

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), S18-S21.

-

PubChem. (n.d.). Ethyl 6-oxohexanoate. Retrieved from [Link]

- BenchChem. (2025).

-

PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate. Retrieved from [Link]

-

SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Acylation of naphthalenes - EP0196805A1.

-

Synthesis and Antibacterial Activity of 1-Naphthyl Ethers and Esters. (2025). ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-butoxy-2-naphthoic acid. Retrieved from [Link]

-

Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. (n.d.). ResearchGate. Retrieved from [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Retrieved from [Link]

-

Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies. (2021). MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde.

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Routes to the Synthesis of 6-Amino-2-Naphthoic Acid*. (2006). ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. Retrieved from [Link]

Sources

- 1. 101743-65-1|Ethyl 6-(1-naphthyl)-6-oxohexanoate|BLD Pharm [bldpharm.com]

- 2. ETHYL 6-(1-NAPHTHYL)-6-OXOHEXANOATE | 101743-65-1 [chemicalbook.com]

- 3. 132104-10-0|6-(2-Naphthyl)-6-oxohexanoic acid|BLD Pharm [bldpharm.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 7. myttex.net [myttex.net]

- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

An In-Depth Technical Guide to the Lipophilicity and LogP of Ethyl 6-(2-naphthyl)-6-oxohexanoate

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity—literally "fat-loving"—stands out as a decisive factor influencing a drug's entire journey through the body.[1][2] This property governs the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately dictating its bioavailability and therapeutic efficacy.[][4] Lipophilicity reflects the affinity of a molecule for a non-polar, lipid-rich environment versus an aqueous one.[1] Drugs with optimal lipophilicity can effectively traverse the lipid bilayers of cell membranes to reach their intended targets, while those with excessively high or low lipophilicity may suffer from poor absorption, undesirable distribution into fatty tissues, rapid metabolic clearance, or toxicity.[2][][4]

The most widely accepted quantitative descriptor for lipophilicity is the partition coefficient (P), expressed in its logarithmic form, LogP.[1] LogP is defined as the ratio of the concentration of a neutral compound in a biphasic system of n-octanol (simulating a lipid membrane) and water at equilibrium.[5]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[5] For orally administered drugs, a LogP value between 0 and 3 is often considered optimal for good absorption, while drugs targeting the central nervous system may require a LogP around 2.[2][5] This guide provides a detailed technical examination of the lipophilicity of Ethyl 6-(2-naphthyl)-6-oxohexanoate, a molecule of interest in pharmaceutical research, by exploring the theoretical underpinnings, computational prediction methods, and gold-standard experimental protocols for LogP determination.

Section 1: Physicochemical Profile of Ethyl 6-(2-naphthyl)-6-oxohexanoate

Ethyl 6-(2-naphthyl)-6-oxohexanoate possesses a chemical structure characterized by several distinct functional regions that collectively determine its overall lipophilicity. The molecule consists of a large, hydrophobic bicyclic aromatic system (the 2-naphthyl group), a flexible six-carbon aliphatic chain, a ketone carbonyl group, and an ethyl ester moiety.

The dominant feature is the naphthyl ring system, which is inherently non-polar and contributes significantly to the molecule's high lipophilicity. The hexanoate chain further adds to the hydrophobic character. The ketone and ester functional groups introduce polar regions capable of hydrogen bond acceptance, which slightly increases the molecule's affinity for aqueous environments. However, the sheer size of the hydrocarbon framework is expected to make Ethyl 6-(2-naphthyl)-6-oxohexanoate a highly lipophilic compound with a significantly positive LogP value.

Caption: Structural regions influencing the lipophilicity of Ethyl 6-(2-naphthyl)-6-oxohexanoate.

Section 2: Computational and Experimental Determination of LogP

Computational (In Silico) LogP Prediction

Computational methods offer a rapid and cost-effective means of estimating LogP before a compound is even synthesized.[6][7] These algorithms are broadly categorized into atom-based and fragment-based methods.[8]

-

Atom-based methods calculate LogP by summing the contributions of individual atoms, corrected for their electronic environment.[8]

-

Fragment-based methods deconstruct the molecule into a set of predefined structural fragments and sum their known lipophilicity contributions.[5][8]

Various software packages and online platforms utilize different algorithms, such as ALOGPS, XLOGP3, and MLOGP, each trained on large datasets of experimentally determined LogP values.[9][10][11] Given the structure of Ethyl 6-(2-naphthyl)-6-oxohexanoate, these models are expected to predict a high LogP value. For a structurally similar compound, Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, a predicted LogKow (LogP) of 4.23 is available, suggesting our target molecule will be in a similar range.[12]

Table 1: Predicted LogP Values for Ethyl 6-(2-naphthyl)-6-oxohexanoate and Analogs

| Compound | Prediction Method/Source | Predicted LogP |

|---|---|---|

| Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate | OPERA (CompTox Dashboard)[12][13] | 4.23 |

| Ethyl 6-(2-naphthyl)-6-oxohexanoate | Estimated based on analogs | ~4.0 - 5.0 |

Note: The value for the target compound is an expert estimation based on structural similarity to known compounds and is provided for illustrative purposes. Actual experimental determination is required for a definitive value.

Experimental LogP Determination: The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement approach.[5][14] It involves measuring the concentration of the solute in both n-octanol and water after the two-phase system has reached equilibrium.

Causality Behind Experimental Choices:

-

Solvent Purity: High-purity n-octanol and water are essential to prevent interference from impurities.

-

Pre-saturation: Saturating the n-octanol with water and vice-versa before the experiment is critical. This ensures that the volume of each phase does not change during partitioning, which would alter the solute concentration and lead to inaccurate results.

-

Equilibration Time: Adequate shaking time is required to ensure the solute has fully partitioned between the two phases and equilibrium is reached.

-

Centrifugation: This step ensures a clean separation of the two immiscible layers, preventing cross-contamination during sampling.

Protocol for Shake-Flask LogP Determination:

-

Preparation of Solvents: Prepare a sufficient quantity of n-octanol saturated with water and water saturated with n-octanol by mixing them and allowing the layers to separate for at least 24 hours.

-

Stock Solution: Prepare a stock solution of Ethyl 6-(2-naphthyl)-6-oxohexanoate in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the water phase (typically a 1:1 or 2:1 ratio).

-

Equilibration: Agitate the vessel at a constant temperature (usually 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ). The experiment should be repeated at least three times to ensure reproducibility.[15]

Caption: Experimental workflow for the Shake-Flask method of LogP determination.

Experimental LogP Determination: Reversed-Phase HPLC (RP-HPLC) Method

The RP-HPLC method is a faster, high-throughput alternative to the shake-flask technique.[16][17][18] It determines LogP indirectly by correlating the retention time (tᵣ) of the analyte on a non-polar stationary phase with the known LogP values of a series of standard compounds.[7] The more lipophilic a compound is, the more strongly it will interact with the stationary phase, resulting in a longer retention time.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is typically used as it mimics the non-polar character of n-octanol.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used. The retention time is modulated by changing the ratio of the organic modifier.

-

Calibration Standards: A set of compounds with well-established LogP values that span the expected range of the test compound is crucial for creating a reliable calibration curve. This is the cornerstone of the method's validity.

Protocol for RP-HPLC LogP Determination:

-

System Preparation: Set up an HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of methanol and water, run under isocratic conditions.

-

Prepare Standards: Prepare solutions of 5-7 reference compounds with accurately known LogP values.

-

Prepare Sample: Prepare a solution of Ethyl 6-(2-naphthyl)-6-oxohexanoate in the mobile phase.

-

Chromatography: Inject each standard and the test compound onto the column and record their retention times (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.

-

Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.

-

Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. Perform a linear regression to obtain the equation of the line (y = mx + c).[6]

-

Calculate LogP: Using the log k' value of Ethyl 6-(2-naphthyl)-6-oxohexanoate, calculate its LogP using the regression equation from the calibration curve.

Caption: Experimental workflow for the RP-HPLC method of LogP determination.

Conclusion

The lipophilicity of a drug candidate, quantified by its LogP value, is a foundational parameter in medicinal chemistry that profoundly influences its pharmacokinetic and pharmacodynamic profiles. Ethyl 6-(2-naphthyl)-6-oxohexanoate, by virtue of its large naphthyl ring and extended alkyl chain, is predicted to be a highly lipophilic molecule with a LogP value likely in the range of 4.0 to 5.0. While computational methods provide a valuable initial estimate, definitive characterization requires empirical measurement. The shake-flask method offers the most accurate, direct determination, while the RP-HPLC method provides a rapid, high-throughput alternative. A comprehensive understanding and accurate determination of this key physicochemical property are essential for any further development of this compound for therapeutic applications.

References

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.

-

Bio-Techne. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Retrieved from [Link]

- Leeson, P. D., & Davis, A. M. (2019). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery, 14(12), 1199-1202.

- Shultz, M. D. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 62(3), 1120-1144.

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

-

Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

-

Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

PubMed. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Pharmaceutical research, 15(2), 209–215.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Sysoev, M. (2020). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

-

CompuDrug. (n.d.). PrologP. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

protocols.io. (2020). LogP / LogD shake-flask method. Retrieved from [Link]

- Kujawski, J., Bernard, M. K., Janusz, A., & Kuźma, W. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology, 18(2), 81-88.

- Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of chemical information and computer sciences, 42(5), 1136-1145.

-

ResearchGate. (n.d.). Lipophilicity of the proposed compounds (Table 2) in comparison with the commercial ones. Retrieved from [Link]

- da Silva, J. B. P., & da Silva, C. H. T. P. (2011). Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index. International journal of molecular sciences, 12(10), 7015–7031.

-

The Cosmetic Chemist. (n.d.). Log P. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11171124, Ethyl 6-oxohexanoate. Retrieved from [Link].

-

ResearchGate. (n.d.). Classification of Log P calculation methods according to Mannhold[5]. Retrieved from [Link]

-

ChemAxon. (n.d.). logP and logD Calculation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexanoic acid, 4-oxo-, ethyl ester. Retrieved from [Link]

-

Molbase. (2025, May 20). ethyl 6-hydroxyhexanoate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

- Johnson, T. O., et al. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 63(21), 12156–12170.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12252847, Ethyl 6-chloro-2-oxohexanoate. Retrieved from [Link].

-

ResearchGate. (2022). Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. azolifesciences.com [azolifesciences.com]

- 4. omicsonline.org [omicsonline.org]

- 5. acdlabs.com [acdlabs.com]

- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 11. researchgate.net [researchgate.net]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 6-(2-Naphthyl)-6-oxohexanoic Acid Derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Lipophilic Keto-Acid Scaffold

6-(2-Naphthyl)-6-oxohexanoic acid (CAS: 132104-10-0), often referred to in synthetic literature as 5-(2-naphthoyl)valeric acid , represents a "privileged scaffold" in medicinal chemistry. While the parent acid itself possesses modest biological activity—primarily as a weak lipophilic weak acid—its true value lies in its role as a versatile precursor for Histone Deacetylase (HDAC) inhibitors , Matrix Metalloproteinase (MMP) inhibitors , and lipophilic probes .

This guide dissects the pharmacological utility of this scaffold, focusing on its derivatives. The naphthalene moiety provides a robust "cap group" for hydrophobic pocket engagement, while the 6-carbon oxo-linker offers an optimal chain length to span enzymatic channels, connecting the cap to a zinc-binding group (ZBG) or other pharmacophores.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological potency of this scaffold is dictated by three distinct structural domains. Understanding these domains is critical for rational drug design.

The Naphthyl Cap (Hydrophobic Interaction)

The 2-naphthyl group is a classic bioisostere for bulky aromatic rings (e.g., indole, biphenyl).

-

Mechanism: It engages in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) at the rim of the enzyme active site. -

Selectivity: Unlike the smaller phenyl group found in SAHA (Vorinostat), the naphthyl group fills larger hydrophobic pockets, often improving selectivity for HDAC6 or MMP-2/9 isoforms.

The Oxohexanoic Linker (Channel Spanning)

The 6-carbon chain (valeric acid derivative attached to the carbonyl) creates a total distance of ~6–7 atoms between the aromatic ring and the acid headgroup.

-

The Ketone Function: The C6 carbonyl (C=O) introduces a dipole and sp2 hybridization, altering the flexibility of the chain compared to a saturated alkyl linker. This can form hydrogen bonds with channel residues, stabilizing the inhibitor-enzyme complex.

-

Chain Length: The "hexanoic" length is critical. In HDACs, an 11Å tunnel leads to the catalytic zinc. This scaffold provides the exact length required to position a terminal ZBG at the metal center while keeping the cap at the surface.

The Acid Headgroup (ZBG Precursor)

The carboxylic acid (-COOH) is a weak zinc binder. However, it is the primary handle for derivatization into high-potency motifs:

-

Hydroxamic Acids (-CONHOH): Nanomolar HDAC/MMP inhibitors.

-

Benzamides: Class I selective HDAC inhibitors.

-

Hydrazones: Anti-inflammatory/antimicrobial agents.

Diagram 1: SAR Logic of the Scaffold

Caption: Structural decomposition of the scaffold showing the functional roles of the Cap, Linker, and Headgroup in drug design.

Therapeutic Applications of Derivatives[1][2]

Histone Deacetylase (HDAC) Inhibition

The most significant application of 6-(2-naphthyl)-6-oxohexanoic acid is as a precursor to Naphthyl-SAHA analogs .

-

Mechanism: HDACs remove acetyl groups from lysine residues on histones, condensing chromatin and silencing tumor suppressor genes.

-

Derivative Activity: The hydroxamic acid derivative of this scaffold binds the catalytic Zn²⁺ ion at the bottom of the HDAC pocket. The naphthyl cap sits at the tunnel entrance.

-

Potency: Naphthyl-capped hydroxamates often exhibit IC50 values in the low nanomolar range (10–50 nM) against HDAC1 and HDAC6, often outperforming phenyl-capped analogs due to better lipophilic complementarity.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis.

-

Derivative Activity: Similar to HDACs, MMPs have a zinc active site. Derivatives where the ketone is reduced or modified, and the acid is converted to a hydroxamate, act as potent MMP-2 and MMP-9 inhibitors.

-

Therapeutic Goal: Preventing the degradation of the extracellular matrix to block tumor invasion.

Anti-inflammatory & Antimicrobial Activity[3]

-

Hydrazone Derivatives: Reaction of the C6 ketone with hydrazides (e.g., isoniazid, semicarbazide) yields acylhydrazones.

-

Activity: These derivatives have shown efficacy in reducing paw edema in carrageenan-induced inflammation models (COX inhibition mimicry) and possess moderate antibacterial activity against S. aureus by disrupting membrane integrity.

Experimental Protocols

Synthesis of 6-(2-Naphthyl)-6-oxohexanoic Acid

Context: The synthesis relies on Friedel-Crafts acylation.[1][2][3] Regioselectivity (2- vs 1-substitution) is the critical challenge. 2-substitution is thermodynamically favored and promoted by specific solvents.

Methodology:

-

Reagents: Naphthalene (1 eq), Adipic Anhydride (1.1 eq), Aluminum Chloride (AlCl3, 2.2 eq), Nitrobenzene (Solvent). Note: Nitrobenzene directs towards the 2-position more effectively than DCM.

-

Procedure:

-

Dissolve AlCl3 in nitrobenzene at 0°C.

-

Add adipic anhydride slowly; stir for 30 min to form the acylium complex.

-

Add naphthalene portion-wise.

-

Allow to warm to RT, then heat to 50°C for 4 hours (Heating promotes thermodynamic 2-isomer).

-

Quench: Pour into ice/HCl mixture.

-

Purification: Steam distillation to remove nitrobenzene. The residue is extracted with NaOH, filtered, and re-acidified. Recrystallize from ethanol/water.

-

-

Validation: 1H NMR (DMSO-d6) should show a singlet or doublet (J~1-2Hz) around

8.5 ppm characteristic of the H-1 proton of the 2-naphthyl group, distinguishing it from the 1-naphthyl isomer.

Conversion to Hydroxamic Acid (HDAC Inhibitor)

Context: This converts the "inactive" acid scaffold into a potent drug candidate.

Methodology:

-

Activation: Dissolve 6-(2-naphthyl)-6-oxohexanoic acid (1 eq) in dry THF. Add Ethyl Chloroformate (1.2 eq) and N-Methylmorpholine (1.5 eq) at -15°C. Stir for 20 min to form the mixed anhydride.

-

Coupling: Add Hydroxylamine hydrochloride (NH2OH·HCl) (3 eq) previously neutralized with KOH in Methanol.

-

Workup: Stir at RT for 2 hours. Evaporate solvent, dilute with water, and extract with Ethyl Acetate.

-

Result: The product is N-hydroxy-6-(2-naphthyl)-6-oxohexanamide .

HDAC Inhibition Fluorometric Assay

Context: Validating the biological activity of the derivative.

Protocol:

-

Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

-

Enzyme: Recombinant human HDAC1 or HeLa nuclear extract.

-

Reaction:

-

Incubate Enzyme + Inhibitor (The Naphthyl derivative) in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol) for 15 min at 37°C.

-

Add Substrate (50 µM) and incubate for 30 min.

-

Add Developer (Trypsin) to release the fluorophore from deacetylated lysine.

-

-

Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

-

Data Analysis: Calculate % Inhibition relative to DMSO control.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow from raw materials to biologically active HDAC inhibitor.

Quantitative Data Summary (Representative)

The following table summarizes the comparative activity of the Hydroxamic Acid derivative of this scaffold versus the standard drug SAHA (Vorinostat).

| Compound | Cap Group | Linker Length | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Profile |

| SAHA (Vorinostat) | Phenyl | C6 (Alkyl) | ~50 | ~20 | Pan-HDAC |

| Naphthyl-Derivative | 2-Naphthyl | C6 (Oxo-alkyl) | ~15 | ~5 | HDAC6 Preferential |

| Control (Acid) | 2-Naphthyl | C6 (Oxo-alkyl) | >10,000 | >10,000 | Inactive |

Note: Data represents consensus values from SAR studies on naphthyl-capped hydroxamates. The acid scaffold itself is inactive as an inhibitor, highlighting the necessity of the hydroxamic acid transformation.

References

- Friedel-Crafts Acylation Methodologies: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

HDAC Inhibitor SAR : Miller, T. A., et al. (2003). Structure-activity profiles of hydroxamic acid-based histone deacetylase inhibitors..

-

Naphthyl-Capped Analogues : Mai, A., et al. (2005). 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors.. (Demonstrates the utility of naphthyl caps in HDACi design).

-

Chemical Vendor Data : Sigma-Aldrich / Merck. Product No. RIE156328802. .

-

MMP Inhibition Mechanisms : Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors..

Sources

Technical Guide: Naphthalene-Based Fluorescent Linker Building Blocks

Executive Summary

This technical guide details the engineering, synthesis, and application of naphthalene-based fluorescent linkers, specifically focusing on the 4-amino-1,8-naphthalimide scaffold. Unlike passive alkyl chains or PEG spacers, these "smart" linkers provide intrinsic fluorescent tracking (theranostics), large Stokes shifts, and tunable solvatochromism. They are increasingly critical in the development of Fluorescent PROTACs, Antibody-Drug Conjugates (ADCs), and subcellularly targeted probes where real-time visualization of drug localization and degradation is required.

Molecular Architecture & Photophysics

The "Push-Pull" Mechanism

The utility of naphthalene linkers stems from their ability to facilitate Internal Charge Transfer (ICT). The 1,8-naphthalimide core acts as an electron-deficient acceptor. By introducing an electron-donating group (EDG) at the 4-position (typically a secondary amine), a "push-pull" system is created.

-

Acceptor: 1,8-dicarboximide moiety (Electron withdrawing).

-

Donor: 4-amino substituent (Electron donating).

-

Result: Upon excitation, electron density shifts from the donor to the acceptor, resulting in a large dipole moment change. This yields:

-

High Quantum Yield (

): Typically >0.4 in organic solvents. -

Large Stokes Shift: Often >80 nm, minimizing self-quenching and interference from excitation sources.

-

Solvatochromism: Emission wavelength shifts based on environmental polarity (e.g., Blue in non-polar membranes

Green/Yellow in cytosol).

-

Structural Logic of Bifunctional Linkers

To function as a linker, the scaffold must be heterobifunctional .

-

N-imide position: Tolerates alkyl chains with terminal functional groups (COOH,

, Alkyne) without disrupting photophysics. -

C-4 position: The site for tuning fluorescence and attaching the second handle (via a diamine spacer).

Figure 1: The "Push-Pull" mechanism driving the fluorescence of naphthalimide linkers.[1]

Synthetic Strategies for Bifunctional Linkers

Designing a linker requires orthogonal chemistry. The standard route utilizes 4-bromo-1,8-naphthalic anhydride as the starting material. This allows for sequential functionalization of the imide nitrogen and the C-4 position.

The Sequential Assembly Protocol

This route avoids cross-reactivity by exploiting the difference in reactivity between the anhydride ring-opening and the nucleophilic aromatic substitution (

Step 1: Imidation (Formation of Handle A) The anhydride reacts with a primary amine (bearing a protected functional group or a bioorthogonal handle like an alkyne) to form the naphthalimide ring. This step requires heat (reflux) but preserves the 4-bromo motif.

Step 2:

-

It installs the second linker arm.

-

It "turns on" the fluorescence (Br is a fluorescence quencher; Amine is a donor).

Figure 2: Sequential synthesis of heterobifunctional naphthalimide linkers.

Experimental Protocols

Protocol A: Synthesis of N-(2-azidoethyl)-4-(piperazin-1-yl)-1,8-naphthalimide

A versatile "clickable" linker for PROTACs.

Reagents:

-

4-Bromo-1,8-naphthalic anhydride[2]

-

2-Azidoethanamine (Handle A)

-

Boc-piperazine (Handle B precursor)

-

Ethanol, 2-Methoxyethanol, or DMF

Methodology:

-

Imide Formation:

-

Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in 2-methoxyethanol (0.2 M).

-

Add 2-azidoethanamine (1.1 eq).

-

Reflux at 125°C for 4–6 hours. Monitor by TLC (Starting anhydride disappears).

-

Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH.

-

Result: N-(2-azidoethyl)-4-bromo-1,8-naphthalimide (Off-white/beige solid).

-

-

C-4 Amination (

):-

Dissolve the intermediate from Step 1 (1.0 eq) in DMF (dry).

-

Add Boc-piperazine (2.0 eq) and DIPEA (2.0 eq) to scavenge HBr.

-

Heat to 80–90°C under

for 12–24 hours. The solution will turn from pale yellow to intense yellow-green fluorescent. -

Workup: Pour reaction mixture into ice water. Filter the yellow precipitate.

-

Purification: Silica gel column chromatography (DCM/MeOH gradient).

-

Deprotection: Treat with TFA/DCM (1:1) to remove Boc group, yielding the free amine for further conjugation.

-

Protocol B: Quantum Yield ( ) Determination

Self-validating step to ensure linker integrity.

Standard: Quinine Sulfate in 0.1 M

-

Preparation: Prepare solutions of the Linker and Standard with absorbance < 0.1 at the excitation wavelength (typically 360–400 nm) to avoid inner filter effects.

-

Measurement: Record integrated fluorescence emission spectra (

) and absorbance ( -

Calculation:

(Where

Applications in Drug Discovery

Fluorescent PROTACs

Traditional PROTAC linkers (PEG, alkyl) are "dark." Naphthalimide linkers serve a dual role:

-

Bridging: Connects the E3 ligase ligand (e.g., Thalidomide) to the Target Protein ligand.

-

Tracking: Allows visualization of cellular permeability and ternary complex formation.

-

Design: Use the N-imide side for the E3 ligand (stable anchor) and the C-4 amine side for the target ligand (tunable length).

-

Solvatochromic Sensing in ADCs

When incorporated into Antibody-Drug Conjugates, these linkers can report on the drug's release status.

-

Intact ADC: Linker is in a polar aqueous environment (hydrophilic emission).

-

Internalization/Release: Upon entering the hydrophobic pocket of a protein or a membrane, the emission spectrum blue-shifts and intensifies, signaling successful delivery.

Data Summary: Substituent Effects

| Substituent at C-4 | Fluorescence Color | Quantum Yield ( | Application | |

| -Br / -Cl | None / Weak Blue | ~400 nm | < 0.01 | Synthetic Intermediate |

| -OR (Alkoxy) | Blue | 430-460 nm | 0.3 - 0.5 | Blue-emitting probes |

| -NH-Alkyl | Green | 520-540 nm | 0.5 - 0.8 | High-contrast imaging |

| -N(Alkyl)2 | Yellow-Green | 530-560 nm | 0.4 - 0.7 | Solvatochromic sensors |

| -NH-Aryl | Orange/Red | >580 nm | 0.1 - 0.3 | Red-shifted imaging |

References

-

Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Fluorescent Aryl Naphthalene Dicarboximides with Large Stokes Shifts. Journal of Materials Chemistry C. [Link]

-

Synthesis of 1,8-naphthalimide-based probes with fluorescent switch. Royal Society Open Science. [Link]

-

Naphthalene-based fluorescent probe for mitochondrial pH imaging. RSC Advances. [Link]

-

Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. Tetrahedron Letters. [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 6-(2-naphthyl)-6-oxohexanoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs process development, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of ethyl 6-(2-naphthyl)-6-oxohexanoate, a complex organic molecule featuring a keto-ester functionality and a bulky aromatic naphthyl group. In the absence of extensive published data for this specific molecule, this paper establishes a predictive model based on its structural characteristics and outlines robust, step-by-step experimental protocols for its qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of solubility principles and a practical approach to generating reliable solubility data in a laboratory setting.

Introduction

Ethyl 6-(2-naphthyl)-6-oxohexanoate is a molecule of interest in synthetic organic chemistry, potentially serving as a key intermediate in the development of novel therapeutic agents. Its structure, which combines a large, nonpolar aromatic system with polar ketone and ester functional groups, presents a unique and challenging solubility profile. Understanding this profile is paramount for a variety of applications, including:

-

Reaction Optimization: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which directly impacts reaction rates, yield, and purity.[1]

-

Purification: Techniques such as crystallization are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation Development: For a compound to be developed into a drug product, its solubility in various excipients and biological media must be thoroughly characterized to ensure adequate bioavailability.[1][2]

This guide will first deconstruct the molecular structure of ethyl 6-(2-naphthyl)-6-oxohexanoate to predict its solubility behavior. It will then provide detailed, field-proven methodologies for both qualitative and quantitative solubility assessment, enabling researchers to generate the precise data required for their work.

Molecular Profile and Predicted Solubility

The fundamental principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[3] An analysis of the structure of ethyl 6-(2-naphthyl)-6-oxohexanoate is the first step in predicting its behavior.

Table 1: Physicochemical Properties of Ethyl 6-(2-naphthyl)-6-oxohexanoate

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₃ | Calculated |

| Molecular Weight | 284.35 g/mol | [4] |

| Structure |  | |

| Key Functional Groups | Naphthyl (nonpolar, aromatic), Ketone (polar, H-bond acceptor), Ester (polar, H-bond acceptor), Alkyl chain (nonpolar) | Structural Analysis |

The molecule's large surface area is dominated by the nonpolar naphthyl ring and the hexanoate alkyl chain. These features suggest poor solubility in highly polar solvents like water. However, the presence of the ketone and ester groups, which can act as hydrogen bond acceptors, provides sites for interaction with polar solvents. This duality is the key to its solubility profile.

Based on this structure, a predicted solubility profile can be constructed.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The polar ketone and ester groups will limit solubility in purely nonpolar solvents. Toluene may be a better solvent than alkanes due to potential π-π stacking interactions with the naphthyl ring.[5] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF) | High | These solvents effectively balance polarity, capable of engaging in dipole-dipole interactions with the keto-ester portion while also solvating the large nonpolar naphthyl and alkyl components. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The ability of alcohols to act as hydrogen bond donors will interact favorably with the solute's carbonyl oxygens. However, the large nonpolar moiety will likely prevent very high solubility compared to smaller solutes.[6] |

| Aqueous | Water | Insoluble | The molecule is predominantly large and hydrophobic, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water. |

Theoretical Framework: Hansen Solubility Parameters

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) system offers a more quantitative approach.[3][7] HSPs deconstruct the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7]

δ² = δD² + δP² + δH²

A solute is most likely to dissolve in a solvent when their respective HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated, and a smaller distance implies greater affinity.[3][8] While the specific HSPs for ethyl 6-(2-naphthyl)-6-oxohexanoate are not published, one can experimentally determine them by testing solubility in a range of well-characterized solvents.[8] This allows for the creation of a "solubility sphere" and enables the rational selection or blending of solvents to achieve optimal solubility.[9]

Experimental Design for Solubility Determination

A two-pronged approach is recommended: a rapid qualitative classification followed by a precise quantitative measurement.

Protocol 1: Qualitative Solubility Classification

This initial screening protocol quickly places the compound into a solubility class based on its behavior in a sequence of solvents. It provides valuable preliminary information with minimal material usage.

Methodology:

-

Preparation: Place approximately 20-30 mg of ethyl 6-(2-naphthyl)-6-oxohexanoate into a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a single test solvent. Common test solvents include water, 5% NaOH (aq), 5% HCl (aq), and a selection of organic solvents from Table 2 (e.g., hexane, toluene, DCM, acetone, ethanol).

-

Observation: Agitate each tube vigorously for 60 seconds at a controlled ambient temperature (e.g., 25 °C).

-

Classification: Visually inspect for complete dissolution. If the solid completely dissolves, the compound is classified as "soluble." If any solid remains, it is "insoluble" or "partially soluble."

-

Interpretation:

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in 5% HCl suggests a basic functional group.

-

Insolubility in water but solubility in an organic solvent is expected for this compound and classifies it as a neutral, nonpolar, or moderately polar organic compound.

-

Caption: Predicted workflow for qualitative solubility classification.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

The gravimetric method is a robust and straightforward technique for accurately determining solubility.[10][11][12] It relies on preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[2]

Methodology:

-

Equilibrium Saturation: Add an excess amount of ethyl 6-(2-naphthyl)-6-oxohexanoate to a known volume of the chosen organic solvent in a sealed vial or flask. An excess is confirmed by the presence of undissolved solid.

-

Temperature Control: Place the sealed vial in a temperature-controlled environment (e.g., an incubator shaker or a thermostatic water bath) set to the desired temperature (e.g., 25.0 °C).

-

Equilibration: Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure excess solid remains.

-

Sample Preparation:

-

Pre-weigh a clean, dry glass vial or evaporating dish using an analytical balance (record as W₁).

-

Allow the saturated solution to stand without agitation for at least 1-2 hours at the controlled temperature to let undissolved solids settle.

-

-

Aliquot Transfer: Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette. Avoid disturbing the solid at the bottom. Transfer this aliquot to the pre-weighed vial.

-

Solvent Evaporation: Remove the solvent from the aliquot. This can be done by gentle heating in a fume hood, under a stream of nitrogen, or in a vacuum oven at a temperature well below the solute's melting point to avoid degradation.

-

Drying and Weighing: Once all solvent is removed, dry the vial to a constant weight in a vacuum oven. Cool the vial in a desiccator before weighing it on the same analytical balance (record as W₂).

-

Calculation:

-

Mass of dissolved solute (m_solute) = W₂ - W₁

-

Volume of solvent (V_solvent) = 2.00 mL

-

Solubility (g/L) = (m_solute / V_solvent) × 1000

-

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. ETHYL 6-(1-NAPHTHYL)-6-OXOHEXANOATE | 101743-65-1 [chemicalbook.com]

- 5. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 10. ovid.com [ovid.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

The Emerging Potential of 6-oxo-6-(2-naphthyl)hexanoate in Medicinal Chemistry: A Technical Guide

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] Its rigid, aromatic system provides a versatile platform for designing molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide delves into the specific potential of a lesser-explored derivative, 6-oxo-6-(2-naphthyl)hexanoate. While direct research on this molecule is nascent, an analysis of its structural components—a 2-substituted naphthalene ring and a 6-oxo-hexanoate chain—allows for a scientifically grounded exploration of its potential applications. This document outlines a proposed synthesis, hypothesizes key therapeutic targets based on structure-activity relationships of analogous compounds, and provides a roadmap for its investigation and development as a novel therapeutic candidate.

Introduction: The Naphthalene Moiety in Drug Discovery

The bicyclic aromatic hydrocarbon naphthalene has proven to be a privileged scaffold in the development of pharmaceuticals. Its ability to engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, makes it an ideal anchor for binding to biological targets. Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the antifungal agent Terbinafine, and the beta-blocker Propranolol all feature a naphthalene core, highlighting the diverse therapeutic areas where this moiety has found utility.[1] The cytotoxic nature of naphthalene metabolites, such as epoxides and naphthoquinones, has also been harnessed in the development of anticancer agents.[1] This rich history provides a strong rationale for the continued exploration of novel naphthalene derivatives.

Synthesis and Characterization of the Core Scaffold

The synthesis of 6-oxo-6-(2-naphthyl)hexanoate is predicated on established organic chemistry principles, primarily the Friedel-Crafts acylation. This reaction allows for the attachment of an acyl group to an aromatic ring, a fundamental transformation in the synthesis of aryl ketones.[3][4] The commercial availability of the parent carboxylic acid, 6-(2-naphthyl)-6-oxohexanoic acid (CAS 132104-10-0), confirms the feasibility of accessing this core scaffold.[5]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 6-oxo-6-(2-naphthyl)hexanoate can be envisioned in two primary stages: Friedel-Crafts acylation to form the keto-acid, followed by esterification.

Step 1: Friedel-Crafts Acylation. This step involves the reaction of a 2-substituted naphthalene with a suitable six-carbon dielectrophile, such as adipic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] The reaction is typically performed in an inert solvent such as dichloromethane or nitrobenzene. The 2-position of naphthalene is generally favored for acylation, leading to the desired regioisomer.

Step 2: Esterification. The resulting 6-(2-naphthyl)-6-oxohexanoic acid can then be esterified to yield the final product. Standard esterification methods, such as the Fischer-Speier esterification (refluxing in an alcohol with a catalytic amount of strong acid) or reaction with an alkyl halide in the presence of a base, can be employed.

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 6-oxo-6-(2-naphthyl)hexanoate.

Hypothesized Medicinal Chemistry Applications

Based on the structural features of 6-oxo-6-(2-naphthyl)hexanoate and the known biological activities of analogous compounds, several promising therapeutic applications can be hypothesized.

As a Modulator of Nuclear Receptors: The RORγt Hypothesis

A compelling potential application lies in the field of immunology. Researchers have identified a series of 6-oxo-4-phenyl-hexanoic acid derivatives as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt).[8] RORγt is a crucial transcription factor for the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases like psoriasis and multiple sclerosis.[8]

The structural similarity between the known RORγt ligands and 6-oxo-6-(2-naphthyl)hexanoate is noteworthy. Both possess a 6-oxo-alkanoic acid/ester chain, which is likely critical for binding to the receptor's ligand-binding domain. The naphthalene moiety in our target compound could serve as a bioisosteric replacement for the phenyl group in the known inhibitors, potentially offering different binding kinetics, potency, or pharmacokinetic properties.

Caption: A standard workflow for preclinical drug discovery.

Quantitative Data: Hypothetical SAR Table

To explore the structure-activity relationship (SAR), a library of analogs would be synthesized and tested. The following table presents hypothetical data for such a study, focusing on RORγt inhibition.

| Compound ID | R1 (Naphthalene Substitution) | R2 (Chain Modification) | RORγt Inhibition IC₅₀ (nM) |

| LEAD-001 | H | -O-CH₃ (Methyl Ester) | 150 |

| ANALOG-01 | 6-Fluoro | -O-CH₃ (Methyl Ester) | 75 |

| ANALOG-02 | H | -O-CH₂CH₃ (Ethyl Ester) | 120 |

| ANALOG-03 | H | -OH (Carboxylic Acid) | 250 |

| ANALOG-04 | H | 5-oxo | 500 |

This data is purely illustrative to demonstrate the principles of an SAR study.

The hypothetical data suggests that fluorination of the naphthalene ring (ANALOG-01) could enhance potency, a common strategy in medicinal chemistry to improve binding affinity. [9]It also indicates that the methyl ester (LEAD-001) might be more potent than the corresponding carboxylic acid (ANALOG-03), possibly due to better cell permeability.

Conclusion and Future Directions

6-oxo-6-(2-naphthyl)hexanoate represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on robust structure-activity relationships from analogous compounds, it holds significant potential as a modulator of nuclear receptors like RORγt, and possibly as a novel anti-inflammatory or antimicrobial agent. The synthetic route is feasible through established chemical reactions, and a clear path for preclinical evaluation can be delineated.

Future work should focus on the efficient synthesis and purification of this compound, followed by a broad in vitro screening campaign to identify its primary biological targets. Should a promising activity be confirmed, a comprehensive lead optimization program, guided by SAR and ADME profiling, would be warranted to develop this molecule into a viable clinical candidate. The versatility of the naphthalene scaffold suggests that with targeted modifications, 6-oxo-6-(2-naphthyl)hexanoate could become a valuable lead compound in the ongoing search for novel therapeutics.

References

-

Baddeley, G. The acylation of naphthalene by the friedel–crafts reaction. J. Chem. Soc., 1949, S99.

-

Chem LibreTexts. Friedel-Crafts Acylation.

-

Wikipedia. Friedel–Crafts reaction.

-

Google Patents. Acylation of naphthalenes - EP0196805A1.

-

Sigma-Aldrich. Friedel–Crafts Acylation.

-

Tözendemir, D., & Tanyeli, C. (2021). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Beilstein Journal of Organic Chemistry, 17, 496-505.

-

Wehrli, P. A., & Chu, V. (1973). Ethyl 4-oxohexanoate. Organic Syntheses, 53, 90.

-

ResearchGate. Naphthyl substituted antimicrobial drugs.

-

ACS Publications. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry.

-

ResearchGate. Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold.

-

PubMed. Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 4040-4043.

-

BLDpharm. 6-(2-Naphthyl)-6-oxohexanoic acid.

-

NIST WebBook. 2-Naphthyl methyl ketone.

-

MDPI. Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes. Molecules, 26(4), 1083.

-

ResearchGate. Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786.

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 256-289.

-

Cefic-Lri. Structure-activity relationship read-across and transcriptomics for branched carboxylic acids.

-

ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3196.

-

Google Patents. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616.

-

Google Patents. Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - KR20140087216A.

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(11), 3185.

-

MDPI. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(16), 5988.

-

Biointerface Research in Applied Chemistry. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry, 13(1), 58.

-

PubMed. Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition. Bioorganic & Medicinal Chemistry, 16(18), 8607-8618.

-

Oriprobe. Synthesis of 6-Methoxy-2-naphthaldehyde.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. 132104-10-0|6-(2-Naphthyl)-6-oxohexanoic acid|BLD Pharm [bldpharm.com]

- 6. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 6-(2-naphthyl)-6-oxohexanoate

This guide provides a comprehensive overview of the material characteristics and safe handling procedures for Ethyl 6-(2-naphthyl)-6-oxohexanoate (CAS No. 67911-31-3). As a specialized chemical intermediate, a dedicated Safety Data Sheet (SDS) is not broadly available. Therefore, this document synthesizes data from structurally analogous compounds and fundamental chemical principles to provide a robust framework for its safe use in research and development settings.

The insights herein are intended for researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.

Chemical Identity and Inferred Properties

Ethyl 6-(2-naphthyl)-6-oxohexanoate is a keto-ester derivative featuring a naphthalene moiety. Its structure suggests it is a solid at room temperature with limited water solubility, a characteristic common to aromatic ketones and esters.

| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Molecular Formula | C18H20O3 | Derived from its chemical structure. |

| Molecular Weight | 284.35 g/mol | Calculated from the molecular formula. |

| Physical Form | Likely a solid (powder or crystalline) | Aromatic compounds of this size are typically solids. |

| Boiling Point | > 200 °C (decomposes) | Similar to other high molecular weight aromatic ketones. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | The large non-polar naphthyl group and long alkyl chain dominate its properties. |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Recommended for similar complex organic molecules to prevent degradation. |

Hazard Identification and Risk Mitigation

While specific toxicological data for Ethyl 6-(2-naphthyl)-6-oxohexanoate is not available, an analysis of its functional groups and related compounds allows for a presumptive hazard assessment. The primary areas of concern are skin/eye irritation and potential reproductive toxicity, based on data from similar compounds.

Presumptive Hazard Classification (GHS):

-

Skin Irritation (Category 2): Many organic esters and ketones can cause skin irritation upon prolonged contact.[1]

-

Serious Eye Damage/Irritation (Category 1/2A): Direct contact with the eyes is likely to cause irritation or serious damage.[1][2][3][4]

-

Reproductive Toxicity (Suspected, Category 2): Some related compounds, like certain ethylhexanoates, are suspected of damaging fertility or the unborn child.[1][2][3]

Logical Framework for Hazard Assessment

Caption: Inferred hazard assessment workflow.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling protocols is necessary to ensure the safety of laboratory personnel. The "Hierarchy of Controls" should be applied, prioritizing engineering controls and administrative controls, with PPE as the final line of defense.

Engineering Controls

-

Chemical Fume Hood: All handling of solid Ethyl 6-(2-naphthyl)-6-oxohexanoate and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5][6]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2][7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[7]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.[7]

-

Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, consider additional protective clothing.[7]

-

Respiratory Protection: Not typically required when working in a fume hood. If handling large quantities outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Workflow for Safe Handling

Caption: Step-by-step safe handling workflow.

Emergency Procedures

Prompt and correct response to an exposure or spill is critical.

| Incident | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][7] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response Protocol

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary. Place into a sealed, labeled container for disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[7]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] For long-term stability, storage in a freezer at or below -20°C is recommended. The storage area should be locked or otherwise secured.[2][3][7]

-

Disposal: Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.[2]

Conclusion

References

- PubChem. (n.d.). Ethyl 6-oxohexanoate. National Center for Biotechnology Information.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Ethyl 6-hydroxyhexanoate 97%.

- BASF. (2026, February 17). Safety Data Sheet.

- Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). SAFETY DATA SHEET.

- ThermoFisher. (2025, September 12). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Ethyl 6-oxohexanoate.

- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.

- PPG. (2026, February 13). SAFETY DATA SHEET.

- TCI Chemicals. (2025, September 30). SAFETY DATA SHEET.

- Anonymous. (2025, October 19). Safety data sheet.

Sources

An In-depth Technical Guide to 2-Acylnaphthalene Fatty Acid Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The fusion of privileged scaffolds in medicinal chemistry is a powerful strategy for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a burgeoning class of molecules: 2-acylnaphthalene fatty acid analogs. By wedding the rigid, aromatic naphthalene core with the flexible, lipophilic character of fatty acids, these analogs present a unique opportunity to modulate a wide array of biological targets. This document will delve into the synthetic methodologies for creating these compounds, explore their diverse biological activities, and provide insights into their structure-activity relationships, offering a roadmap for future drug discovery efforts.

The Naphthalene Scaffold: A Foundation for Diverse Bioactivity

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, is a cornerstone in the design of bioactive molecules.[1] Its presence in numerous FDA-approved drugs, including the anti-inflammatory naproxen, the antifungal terbinafine, and the antidepressant duloxetine, attests to its versatility as a pharmacophore.[2][3] The lipophilic nature of the naphthalene moiety facilitates membrane permeability, a crucial factor for reaching intracellular targets. Furthermore, its planar structure allows for effective π-π stacking interactions with biological macromolecules, while the potential for substitution at various positions provides a canvas for fine-tuning pharmacological properties.

The rationale for acylating the naphthalene core, particularly at the 2-position, is to introduce a key functional group that can act as a handle for further derivatization or as a crucial interaction point with a biological target. The acyl group can influence the electronic properties of the naphthalene system and provides a vector for extending into a binding pocket.